![molecular formula C9H9ClO2S B2666545 {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride CAS No. 1510883-96-1](/img/structure/B2666545.png)
{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C₉H₉ClO₂S. It is characterized by a bicyclic structure that includes a triene system and a methanesulfonyl chloride functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methanesulfonyl Chloride Group: The methanesulfonyl chloride group is introduced via a sulfonylation reaction. This can be achieved by reacting the bicyclic compound with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by various nucleophiles.
Oxidation and Reduction: The bicyclic core can participate in oxidation and reduction reactions, altering the degree of unsaturation or introducing new functional groups.
Addition Reactions: The triene system in the bicyclic core can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully saturated bicyclic compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride is used as an intermediate in the synthesis of more complex organic molecules.
Functional Group Transformations: It serves as a versatile reagent for introducing the methanesulfonyl group into various substrates.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Bioconjugation: It can be used to modify biomolecules, aiding in the study of protein functions and interactions.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Catalysis: It may serve as a catalyst or catalyst precursor in various industrial processes.
Mécanisme D'action
The mechanism by which {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride exerts its effects depends on the specific reaction or application. Generally, the methanesulfonyl chloride group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution. The bicyclic core can participate in various reactions due to its strained structure and reactive triene system.
Comparaison Avec Des Composés Similaires
Similar Compounds
{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine: Similar bicyclic structure but with an amine group instead of methanesulfonyl chloride.
{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanol: Contains a hydroxyl group instead of methanesulfonyl chloride.
{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl chloride: Similar structure but with a methyl chloride group.
Uniqueness
The presence of the methanesulfonyl chloride group in {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride imparts unique reactivity, making it particularly useful for introducing sulfonyl groups into organic molecules. This distinguishes it from other similar compounds that lack this functional group.
Propriétés
IUPAC Name |
7-bicyclo[4.2.0]octa-1,3,5-trienylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPZZPGVLYKRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2666462.png)
![(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide](/img/structure/B2666463.png)
![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2666466.png)
![5-bromo-2-chloro-N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2666467.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2666468.png)
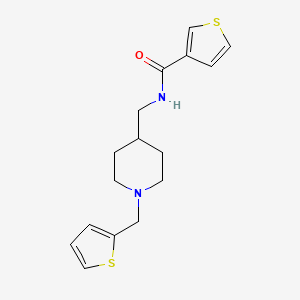
![2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2666470.png)
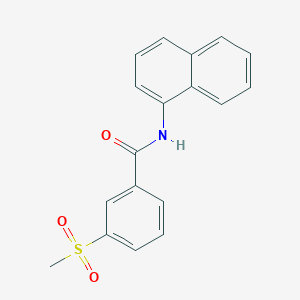
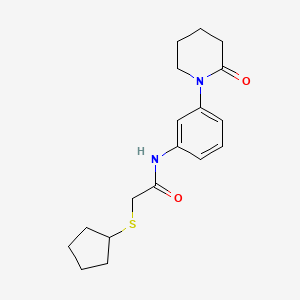
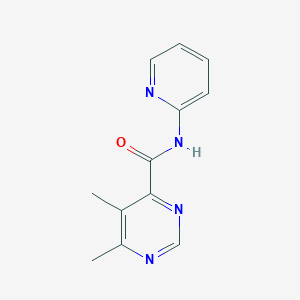
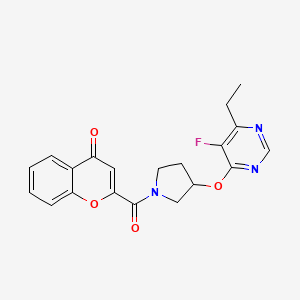
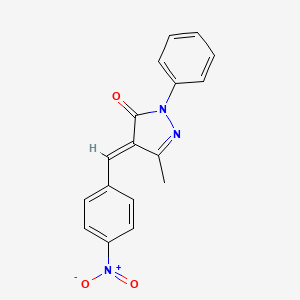
![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1H-imidazol-2-yl)-1-methylpiperazine](/img/structure/B2666485.png)
